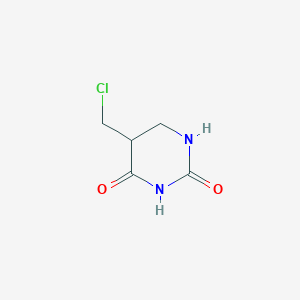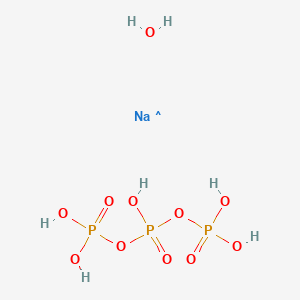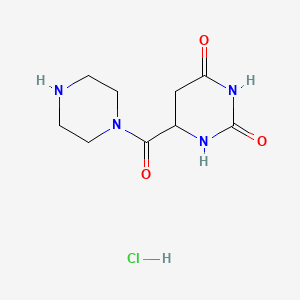
5-(Chloromethyl)-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-1,3-diazinane-2,4-dione is an organic compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a chloromethyl group attached to the diazinane ring, which consists of two nitrogen atoms and four carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,3-diazinane-2,4-dione typically involves the chlorination of a precursor compound. One common method is the reaction of 1,3-diazinane-2,4-dione with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where the precursor compound and chloromethylating agent are continuously fed, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chloromethyl group.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: 5-Methyl-1,3-diazinane-2,4-dione.
Substitution: Hydroxymethyl or aminomethyl derivatives.
科学的研究の応用
5-(Chloromethyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.
作用機序
The mechanism of action of 5-(Chloromethyl)-1,3-diazinane-2,4-dione involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
類似化合物との比較
Similar Compounds
- 5-(Chloromethyl)-2-methoxy-benzaldehyde
- 5-(Chloromethyl)-2-hydroxyl-benzaldehyde
- 5-(Hydroxymethyl)-1,3-diazinane-2,4-dione
Uniqueness
5-(Chloromethyl)-1,3-diazinane-2,4-dione is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the diazinane ring. This combination makes it a versatile compound for various applications, particularly in synthetic chemistry and materials science.
特性
分子式 |
C5H7ClN2O2 |
|---|---|
分子量 |
162.57 g/mol |
IUPAC名 |
5-(chloromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h3H,1-2H2,(H2,7,8,9,10) |
InChIキー |
DUQMOEIKKZPCOI-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC(=O)N1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B12345038.png)
![Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12345039.png)
![1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B12345044.png)


![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)
![Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345085.png)
![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345090.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345093.png)
![Diethyl [1-(phenylamino)cyclohexyl]phosphonate](/img/structure/B12345103.png)
![3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345112.png)
